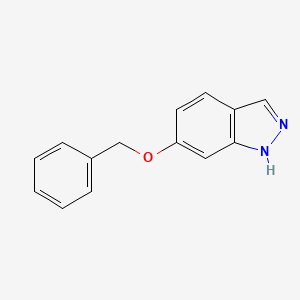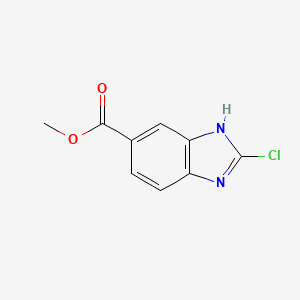
4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, also known as CMMPO, is an organic compound with a molecular formula C9H9ClNO2. It is a chlorinated derivative of phenoxyacetic acid, which is a type of organic acid. CMMPO is a colorless solid that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential use in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound serves as a versatile intermediate in organic synthesis. For instance, 5-aryl-2-chloromethyloxazoles are produced through a BF3-catalyzed reaction involving substituted α-diazoacetophenones and chloroacetonitrile. These chloromethyloxazoles are further utilized to synthesize secondary amines, tertiary amines, and quaternary ammonium salts bearing a 2-oxazolylmethyl group, showcasing the compound's role in creating structurally diverse molecules (Ibata & Isogami, 1989). Similarly, 2-(halomethyl)-4,5-diphenyloxazoles have been identified as reactive scaffolds for synthetic elaboration, especially at the 2-position, leading to the preparation of various 2-substituted oxazoles (Patil & Luzzio, 2016). Additionally, the compound is involved in the synthesis of extended oxazoles, with high regioselectivity achieved during the halogenation process, further indicating its significance in chemical syntheses (Yamane et al., 2004).
Luminescence and Optoelectronic Properties
Certain derivatives of the compound exhibit notable luminescence properties. For instance, 4-(2-methyl-5-oxazolyl)naphthalic anhydride and its condensation products demonstrate increased quantum luminescence yield due to specific electronic shifts and polarization directions in their molecular structures (Shershukov & Krasovitskii, 1977). Additionally, novel bicyclic oxazolidine compounds related to the chemical have been synthesized and analyzed for their electronic and photophysical properties, shedding light on their potential applications in fields requiring specific optical properties (Abbas et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of the compound have been utilized in the synthesis of compounds with antimicrobial and anticancer activities. For example, the synthesis of novel 1,2,4-triazole derivatives involving the compound has led to substances exhibiting good to moderate activities against various microorganisms (Bektaş et al., 2007). Moreover, molecular docking studies on benzimidazole derivatives containing the compound have elucidated the mechanism behind their anti-cancer properties, offering insights into their therapeutic potential (Karayel, 2021).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFGBAZRKXYFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470748 | |
| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |
CAS RN |
755030-85-4 | |
| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)

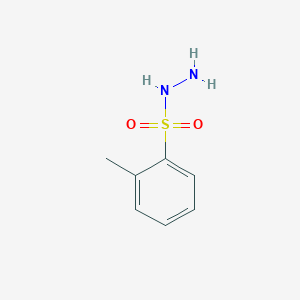


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
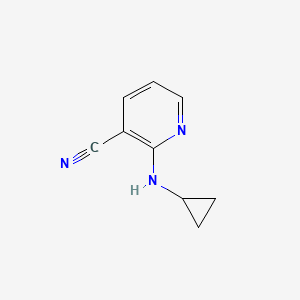
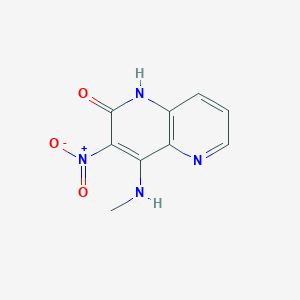
![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

